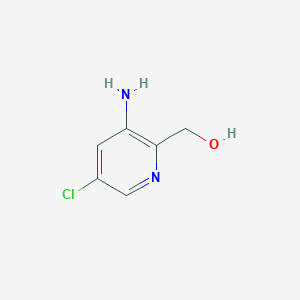

(3-Amino-5-chloropyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-5-chloropyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCCQZCCCJDJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293934 | |

| Record name | 3-Amino-5-chloro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638767-59-5 | |

| Record name | 3-Amino-5-chloro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-5-chloropyridin-2-yl)methanol (CAS 1638767-59-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-chloropyridin-2-yl)methanol is a substituted pyridinylmethanol derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a primary alcohol on a pyridine scaffold, offers multiple points for chemical modification. This guide provides a comprehensive overview of its properties, a proposed synthetic route, predicted spectroscopic characteristics, and a discussion of its potential reactivity and applications in drug discovery. As a Senior Application Scientist, this document aims to synthesize available data with field-proven insights to empower researchers in their endeavors with this compound.

Physicochemical Properties

The publicly available data on the specific physicochemical properties of this compound is limited. However, based on supplier information and the analysis of its chemical structure, the following properties can be summarized. It is important to note that properties such as melting point, boiling point, and solubility are not yet widely reported in the literature and would require experimental determination for precise values.

| Property | Value | Source |

| CAS Number | 1638767-59-5 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage Temperature | 2-8°C or controlled room temperature | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Mechanism

The proposed synthesis involves the reduction of the carboxylic acid functionality using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The mechanism proceeds via the formation of a lithium carboxylate salt, which is then reduced to the corresponding primary alcohol.

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol: Reduction of 3-Amino-5-chloropyridine-2-carboxylic acid

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety precautions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 3-amino-5-chloropyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Work-up and Isolation: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis (Predicted)

As experimental spectroscopic data is not widely published, the following are predicted characteristic signals based on the structure of this compound and data from analogous compounds.

Caption: Structure of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-6 |

| ~7.3 | d | 1H | H-4 |

| ~5.5 | s (broad) | 2H | -NH₂ |

| ~5.0 | t | 1H | -OH |

| ~4.5 | d | 2H | -CH₂OH |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would exhibit six distinct signals corresponding to the six carbon atoms in the molecule:

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~145 | C-6 |

| ~140 | C-3 |

| ~125 | C-5 |

| ~120 | C-4 |

| ~60 | -CH₂OH |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the primary amine, primary alcohol, and the aromatic ring:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3500-3200 | O-H stretch | Alcohol (-OH) |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2900 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1300-1200 | C-N stretch | Aryl Amine |

| 1200-1000 | C-O stretch | Primary Alcohol |

| 850-750 | C-Cl stretch | Aryl Chloride |

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope in an approximate 3:1 ratio. Key fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and potentially the chlorine atom.

-

M⁺ peak: m/z 158

-

M+2 peak: m/z 160

-

Key Fragments: Loss of H₂O (m/z 140), loss of CH₂OH (m/z 127), and other fragments resulting from the cleavage of the pyridine ring.

Reactivity Profile and Potential Applications

The trifunctional nature of this compound makes it a highly versatile building block for the synthesis of more complex molecules.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. It can also serve as a directing group in electrophilic aromatic substitution reactions.

-

Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles, allowing for the introduction of a wide range of substituents. It can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for subsequent nucleophilic substitution reactions. It can also be used in esterification and etherification reactions.

Given the prevalence of substituted aminopyridine scaffolds in pharmaceuticals, this compound is a promising starting material for the development of novel therapeutic agents. The aminopyridine moiety is found in drugs with a wide range of biological activities, including kinase inhibitors, central nervous system agents, and anti-infectives. The ability to functionalize this molecule at three different positions allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety Information

Based on available supplier safety data sheets, this compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. While detailed experimental data on its properties are still emerging, its structural features suggest a rich and versatile reactivity profile. The proposed synthetic route via the reduction of its carboxylic acid precursor offers a practical approach for its preparation. The predicted spectroscopic data provides a valuable reference for its characterization. As the demand for novel and diverse chemical scaffolds in drug discovery continues to grow, compounds like this compound are poised to play an important role in the development of next-generation therapeutics.

References

Sources

3-Amino-5-chloro-2-hydroxymethylpyridine structure and molecular weight

A Strategic Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary & Chemical Identity[1]

3-Amino-5-chloro-2-hydroxymethylpyridine (CAS 1638767-59-5) represents a high-value "privileged structure" in modern drug discovery. Structurally, it combines a pyridine core with three distinct functional handles: a primary amine (C3), a chlorine atom (C5), and a hydroxymethyl group (C2).

This specific substitution pattern offers a unique balance of electronic properties and steric constraints, making it an ideal building block for kinase inhibitors (e.g., SHP2), GPCR ligands (e.g., TRPV3 antagonists), and fragment-based drug discovery (FBDD) campaigns.

Physicochemical Profile[2][3][4]

| Property | Value / Description |

| CAS Number | 1638767-59-5 |

| IUPAC Name | (3-amino-5-chloropyridin-2-yl)methanol |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Exact Mass | 158.0247 |

| SMILES | NC1=C(CO)N=CC(Cl)=C1 |

| InChI Key | XTCCQZCCCJDJLV-UHFFFAOYSA-N |

| Predicted pKa | ~3.5 (Pyridine N), ~13 (OH) |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

Structural Logic & Pharmacophore Analysis

To understand the utility of this compound, one must analyze the "causality" of its functional groups. It is not merely a pyridine; it is a pre-organized scaffold designed for specific interactions.

The "Ortho-Effect" & Intramolecular Bonding

The proximity of the C3-amino group and the C2-hydroxymethyl group facilitates a weak intramolecular hydrogen bond. In a biological context, this pre-organization reduces the entropic penalty when the molecule binds to a protein target.

-

C2-Hydroxymethyl: Acts as a "polar handle" or a precursor for cyclization (e.g., forming bicyclic systems like pyrido[2,3-d]pyrimidines).

-

C3-Amino: A critical hydrogen bond donor, often engaging hinge regions in kinase ATP-binding pockets.

-

C5-Chloro: A metabolic blocker. The C5 position in pyridines is electron-rich and prone to oxidation by CYP450 enzymes. Chlorination here sterically and electronically deactivates this position, significantly extending the half-life (

) of the final drug candidate.

Visualization: Functional Architecture

Figure 1: Pharmacophore mapping of the scaffold, highlighting the specific role of each substituent in drug design.

Synthetic Methodology

Expert Note: While various routes exist, the most robust method for generating the 2-hydroxymethyl functionality in the presence of a free amine is the selective reduction of the corresponding methyl ester. Direct chlorination of the alcohol is risky due to potential oxidation or over-chlorination.

Recommended Protocol: Reduction of Methyl 3-amino-5-chloropicolinate

This protocol minimizes side reactions and preserves the aromatic chlorine.

Reagents:

-

Starting Material: Methyl 3-amino-5-chloropicolinate (CAS 1166820-95-6)

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/CaCl₂ (milder)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Solvation: Dissolve Methyl 3-amino-5-chloropicolinate (1.0 eq) in anhydrous THF at 0°C.

-

Reduction:

-

Option A (LiAlH₄): Add LiAlH₄ (1.5 eq) portion-wise over 30 minutes. Maintain temperature <5°C to prevent defluorination or dechlorination (though Cl is relatively stable, temp control is critical).

-

Option B (NaBH₄): If LiAlH₄ is too aggressive, use NaBH₄ (3.0 eq) with CaCl₂ (1.5 eq) in EtOH/THF.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Purification: Filter the aluminum salts through Celite. Concentrate the filtrate.

-

Crystallization: Recrystallize from EtOAc/Heptane or purify via Flash Chromatography (DCM:MeOH 95:5).

Synthetic Pathway Diagram

Figure 2: Synthetic workflow for the selective reduction of the picolinate ester to the target alcohol.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical methods.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers the basic amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Expected Retention: Early eluter due to the polar -CH₂OH and -NH₂ groups (approx 2.0 - 3.5 min depending on flow rate).

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (M+H)⁺.

-

Expected Mass:

-

Monoisotopic Mass: 158.02 Da.

-

Observed [M+H]⁺: 159.03 m/z .

-

Isotope Pattern: Look for the characteristic Chlorine split (3:1 ratio of ³⁵Cl to ³⁷Cl) at m/z 159 and 161. This is the definitive identity check.

-

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" (

-

Strategy: Screen the fragment against targets like SHP2 or TRPV3 .

-

Expansion: Once bound, the hydroxymethyl group can be oxidized to an aldehyde and coupled via reductive amination to explore adjacent pockets in the protein.

Bioisosterism

The 3-amino-2-hydroxymethylpyridine motif is often used as a bioisostere for:

-

Anthranilic acid derivatives.

-

Indole scaffolds (mimicking the H-bond donor/acceptor pattern but with higher solubility).

References

-

PubChem. (2023). Compound Summary: this compound (CAS 1638767-59-5).[1] National Library of Medicine. [Link]

-

National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[2] PubMed. [Link]

Sources

Heterocyclic building blocks containing amino and chloro groups

An In-Depth Technical Guide to Heterocyclic Building Blocks Containing Amino and Chloro Groups

Authored by: A Senior Application Scientist

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of all biologically active molecules containing at least one heterocyclic ring.[1] Among the vast array of available scaffolds, those featuring both amino and chloro functionalities represent a particularly powerful and versatile class of building blocks. The chloro group serves as a robust and adaptable handle for a multitude of cross-coupling and substitution reactions, while the amino group provides a key hydrogen bonding motif and a vector for further derivatization. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical scaffolds, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Importance in Drug Discovery

The prevalence of nitrogen-containing heterocycles in pharmaceuticals is a direct consequence of their ability to engage in specific, high-affinity interactions with biological targets like proteins and enzymes.[2][3] The introduction of amino and chloro groups onto these rings unlocks vast chemical space for lead optimization and the development of novel therapeutic agents.[1][4]

-

The Chloro Group as a Synthetic Linchpin: The chlorine atom, particularly on an electron-deficient heterocyclic ring, is an exceptionally versatile leaving group. It is reactive enough to participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) yet stable enough to be carried through multiple synthetic steps. This allows for the late-stage functionalization of complex molecules, a critical strategy in modern drug discovery.[5]

-

The Amino Group as a Pharmacophoric Anchor: The amino group is a key pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor. Its basicity can be modulated by the electronic nature of the heterocyclic core, influencing properties like solubility and target binding affinity.[3] Furthermore, the amino group itself can be readily acylated, alkylated, or used in further coupling reactions to build molecular complexity.

This dual functionality creates a self-validating system for synthesis: the chloro group enables core scaffold construction, while the amino group fine-tunes the molecule's pharmacological profile.

Synthesis of Key Amino-Chloro Heterocyclic Scaffolds

The efficient synthesis of these building blocks is paramount. Methodologies range from classical multi-step sequences to modern, direct functionalization techniques.

Introduction of the Chloro Group

The method of chlorination depends heavily on the nature of the heterocyclic ring and the desired regiochemistry.

-

From Amino Precursors (Deaminative Chlorination): For many heterocycles, the amino group is a more readily available substituent than a halogen. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a classic method, though it often requires harsh conditions and can generate unsafe intermediates.[6] A more modern and safer alternative involves the use of pyrylium reagents, which facilitate the conversion of amino groups to chlorides under milder conditions, avoiding the need for diazonium salts or strong oxidants.[7] This approach is highly chemoselective and applicable to a wide range of N, O, and S-containing heterocycles.[7]

-

From Hydroxy/Oxo Precursors: Heterocycles bearing hydroxyl groups (or their keto tautomers, e.g., pyridones, pyrimidinones) can be converted to their chloro-analogs using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a foundational method for producing scaffolds like 2-chloropyridines and 2,4-dichloropyrimidines.

Introduction of the Amino Group

-

Nucleophilic Aromatic Substitution (SNAr): On sufficiently electron-deficient chloro-heterocycles, the chloro group can be directly displaced by ammonia or an amine nucleophile. This reaction is particularly efficient when the chloro group is positioned ortho or para to a ring nitrogen or another electron-withdrawing group, which stabilizes the negatively charged Meisenheimer intermediate.[8][9]

-

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): For less activated chloro-heterocycles, the Buchwald-Hartwig amination is the method of choice.[10] This powerful reaction uses a palladium catalyst with specialized phosphine ligands to couple a wide variety of amines with aryl or heteroaryl chlorides.[11][12] The choice of ligand is critical for achieving high yields, especially with less reactive chloro-substrates.[13]

Reactivity and Key Transformations: The Power of Orthogonality

The true synthetic utility of amino-chloro heterocycles lies in the differential reactivity of the two functional groups, which enables selective and sequential modification. Generally, the chloro group is manipulated via transition-metal catalysis, while the amino group undergoes classical nucleophilic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern medicinal chemistry, allowing for the precise formation of C-C, C-N, and C-O bonds. The chloro-substituent on the heterocycle is the reactive handle for these transformations.

-

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the chloro-heterocycle with a boronic acid or ester.[14] It is exceptionally tolerant of various functional groups and is widely used to install aryl or heteroaryl substituents. The choice of palladium precatalyst, ligand (e.g., SPhos, XPhos), and base is critical for success, particularly with electron-rich or sterically hindered substrates.[15][16]

-

Buchwald-Hartwig Amination (C-N Bond Formation): As mentioned for synthesis, this reaction can also be used for diversification, coupling the chloro-heterocycle with a different amine to create more complex diamino structures.[10][17]

-

Sonogashira Coupling (C-C Bond Formation): This reaction forms a C-C bond between the chloro-heterocycle and a terminal alkyne, providing access to alkynyl-substituted heterocycles.[18] These products are valuable intermediates for further transformations or as final targets. Copper(I) is often used as a co-catalyst, although copper-free protocols have been developed to improve sustainability.[19][20]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for functionalizing chloro-heterocycles. The reaction's feasibility is dictated by the electronic properties of the ring.

-

Reactivity Principles: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[21][22] The rate is dramatically accelerated by the presence of electron-withdrawing groups (including the ring nitrogen itself) at positions ortho or para to the chloro leaving group.[9][23] For example, the chlorine at the 6-position in 6-chloropyridin-3-amine is significantly more reactive towards SNAr than the chlorine at the 5-position in 2-amino-5-chloropyridine because the 6-position is ortho to the ring nitrogen.[23]

-

Scope of Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines, making it a highly versatile method for introducing heteroatom-based functional groups.

Applications in Drug Discovery: Case Studies

The strategic use of amino-chloro heterocyclic building blocks is evident in numerous FDA-approved drugs and clinical candidates, particularly in the area of kinase inhibitors.

-

Aminopyrimidines in Oncology: The 2,4-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design. For instance, the synthesis of Pazopanib , a tyrosine kinase inhibitor, involves the sequential SNAr reactions on 2,4-dichloropyrimidine.[24] Similarly, Ceritinib , an ALK inhibitor, features a chloro-diaminopyrimidine core.[24] The amino groups provide crucial hydrogen bonding interactions within the kinase hinge region, while the chloro-substituent serves as a key attachment point for other parts of the molecule during synthesis.

-

Aminoquinolines in Infectious Disease: The 4-amino-7-chloroquinoline scaffold is the foundation of the famous antimalarial drug Chloroquine .[25][26] The chlorine atom at the 7-position is essential for its activity, influencing the basicity and accumulation of the drug in the parasite's food vacuole.[27]

| Drug (Class) | Core Heterocycle | Role of Amino/Chloro Groups |

| Pazopanib (Kinase Inhibitor) | Pyrimidine | Chloro groups enable sequential SNAr; amino groups for target binding.[24] |

| Ceritinib (Kinase Inhibitor) | Pyrimidine | Chloro-diaminopyrimidine core is key for ALK inhibition.[24] |

| Chloroquine (Antimalarial) | Quinoline | 7-chloro group is critical for activity; 4-amino for side chain attachment.[27] |

| Imatinib (Kinase Inhibitor) | Pyridine/Pyrimidine | Contains an aminopyrimidine motif for target engagement.[4] |

Experimental Protocols

The following protocols are generalized methodologies based on established procedures and serve as a starting point for optimization. Researchers must conduct their own risk assessments before proceeding.

Protocol 1: Suzuki-Miyaura Coupling of a Chloro-Amino-Pyridine

This protocol is adapted from standard procedures for coupling challenging heteroaryl chlorides.[14][15][28]

-

Reagent Setup: To an oven-dried Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Catalyst/Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Deaminative Chlorination using a Pyrylium Reagent

This protocol is based on the method developed by Cornella and coworkers.[7]

-

Reagent Setup: In a screw-capped tube, combine 2,4,6-triphenylpyrylium tetrafluoroborate (1.5 eq) and magnesium chloride (2.0 eq).

-

Substrate Addition: Add the amino-heterocycle (1.0 eq) followed by acetonitrile (to a concentration of 0.1 M).

-

Reaction Execution: Stir the mixture at room temperature for 5 minutes, then seal the tube and heat to 120 °C for 16 hours.

-

Workup: Cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Conclusion

Heterocyclic building blocks containing both amino and chloro groups are indispensable tools in the arsenal of the modern medicinal chemist. Their unique combination of a versatile synthetic handle (the chloro group) and a potent pharmacophoric element (the amino group) provides a robust platform for the efficient discovery and optimization of novel therapeutics. A deep understanding of their synthesis and differential reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, is essential for leveraging their full potential in the development of next-generation medicines.

References

- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.

- ijprajournal. (2024, July 20). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design.

- Vici. Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics.

- National Institutes of Health (NIH). Heterocycles in Medicinal Chemistry.

- Reachem. (2024, September 23). Applications of Heterocyclic Compounds in Pharmaceuticals.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone.

- BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.

- Google Patents. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

- Pang, Y., Moser, D., & Cornella, J. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry.

- RSC Publishing. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.

- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid.

- Alacid, E., & Nájera, C. Buchwald–Hartwig Amination of b-Chloroacroleins by Lactams and Heteroarylamines. Synlett.

- Wikipedia. Buchwald–Hartwig amination.

- Nawaz, M. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry.

- PubMed. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.

- BenchChem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.

- PharmaBlock. Pyrimidines in Drug Discovery.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.

- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- ResearchGate. Synthesis of different heterocyclic compounds derived from some amino acids.

- Wikipedia. Nucleophilic aromatic substitution.

- Wikipedia. Sonogashira coupling.

- BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

- ResearchGate. (2022, October 10). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19.

- RSC Publishing. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.

- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.

- Semantic Scholar. Consecutive multi-component syntheses of heterocycles via palladium-copper catalyzed generation of alkynones.

- YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.

- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.

- The Bergmen Group, University of California, Berkeley. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- National Institutes of Health (NIH). Aminoacids in the Synthesis of Heterocyclic Systems.

- Journal of Pharmaceutical Negative Results. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

- Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry.

- Lumen Learning. Nucleophilic aromatic substitution. Organic Chemistry II.

- National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

- Journal of Pharmaceutical and Medical Sciences. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review.

- RSC Advances. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

- YouTube. (2022, August 13). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy.

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics | Vici Health Sciences [vicihealthsciences.com]

- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 6. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. benchchem.com [benchchem.com]

- 24. img01.pharmablock.com [img01.pharmablock.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

Halogenated Aminopyridine Scaffolds for Drug Discovery

[1]

Executive Summary

The aminopyridine scaffold, particularly its halogenated derivatives, represents a cornerstone in modern medicinal chemistry.[1] Serving as a privileged structure, it offers a unique balance of electronic tunability, hydrogen bond donor/acceptor capability, and metabolic stability.[1] This guide provides a technical deep-dive into the synthesis, functionalization, and application of halogenated aminopyridines. It focuses on overcoming regioselectivity challenges during halogenation, exploiting the "sigma-hole" for halogen bonding in protein-ligand interactions, and deploying these scaffolds in the synthesis of FDA-approved therapeutics like Zopiclone and Crizotinib.[1]

Structural & Electronic Significance[1]

The Aminopyridine Pharmacophore

The 2-aminopyridine and 3-aminopyridine cores mimic the adenosine ring of ATP, making them ubiquitous in kinase inhibitor design. The exocyclic amine functions as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, often engaging the "hinge region" of kinase domains.

The Role of Halogenation

Introducing a halogen (F, Cl, Br, I) onto the aminopyridine ring serves three distinct medicinal purposes:

-

Metabolic Blocking: Halogens at the C5 position of 2-aminopyridines block the primary site of oxidative metabolism (CYP450-mediated oxidation), significantly extending half-life (

). -

Electronic Modulation: The electronegativity of halogens reduces the

of the pyridine nitrogen, altering solubility and membrane permeability. -

Halogen Bonding (XB): Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the

-hole . This allows for directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in the binding pocket.

Figure 1: Schematic of the directional halogen bond interaction mediated by the sigma-hole.[2]

Synthetic Architectures and Regioselectivity

Synthesizing halogenated aminopyridines with high regiocontrol is non-trivial due to the directing effects of the amino group and the ring nitrogen.

Direct Halogenation Strategies

Direct electrophilic aromatic substitution (EAS) of 2-aminopyridine typically favors the C5 position due to the para-directing effect of the amino group.

-

Reagents: N-Bromosuccinimide (NBS) or

in acetic acid. -

Outcome: High selectivity for 2-amino-5-bromopyridine.[1]

-

Challenge: Accessing the C3 position requires blocking C5 or using alternative strategies like lithiation-halogenation.

The Zincke Imine Methodology

For orthogonally substituted pyridines, the Zincke reaction provides a ring-opening/ring-closing sequence that allows for programmable regioselectivity (C3 vs C5).

-

Mechanism: Pyridine is activated to a Zincke salt, ring-opened to a glutaconaldehyde derivative, halogenated, and then re-cyclized.[1]

-

Advantage: Enables access to 3-halo-pyridines that are difficult to synthesize via direct EAS.[1]

Figure 2: Divergent synthetic pathways for accessing C5- and C3-halogenated aminopyridines.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-5-Bromopyridine

Reference: Adapted from Organic Syntheses [1].

Rationale: This protocol uses acetic acid to moderate the reactivity of bromine, preventing over-bromination to the 3,5-dibromo species.[1]

Reagents:

-

2-Aminopyridine (282 g, 3.0 mol)

-

Glacial Acetic Acid (500 mL)

-

Bromine (480 g, 3.0 mol)

Step-by-Step Workflow:

-

Setup: Equip a 2-L three-necked flask with a mechanical stirrer, dropping funnel, and internal thermometer.

-

Dissolution: Dissolve 2-aminopyridine in acetic acid. Cool the solution to < 20°C using an ice bath.

-

Addition: Add the bromine solution (dissolved in 300 mL acetic acid) dropwise over 60 minutes.

-

Critical Control Point: Maintain internal temperature below 20°C to minimize di-bromination.[1]

-

-

Reaction: Stir vigorously for an additional 60 minutes. The mixture will thicken as the hydrobromide salt precipitates.

-

Workup: Pour the reaction mixture into 5 L of ice water. Neutralize with 40% NaOH solution until pH ~8.

-

Purification: Filter the precipitate. Wash with water.[3] To remove trace 3,5-dibromo byproduct, wash the solid with hot petroleum ether (60–80°C).[1]

-

Yield: Expect 320–347 g (61–66%) of white/off-white solid (mp 132–135°C).

Protocol B: Buchwald-Hartwig Amination of Halopyridines

Reference: General procedure for functionalizing chloropyridines [2].

Rationale: Chloropyridines are less reactive than bromopyridines. Specialized phosphine ligands (e.g., Xantphos, BINAP) and Pd precursors are required.[1]

Standard Conditions:

-

Catalyst:

(1-2 mol%) or -

Ligand: Xantphos or BINAP (2-4 mol%).

-

Base:

or -

Solvent: 1,4-Dioxane or Toluene (anhydrous).

-

Temperature: 80–100°C under inert atmosphere (

/Ar).

Medicinal Chemistry Case Studies

Zopiclone (Hypnotic Agent)

Core Scaffold: 2-Amino-5-chloropyridine.[3][4]

-

Role: The 5-chloro-2-aminopyridine moiety is a direct precursor.[1] It is converted to an isocyanate or carbamate derivative to link with the piperazine ring.

-

Significance: The chlorine atom at C5 prevents rapid metabolic degradation of the pyridine ring and modulates the lipophilicity (

) to ensure blood-brain barrier (BBB) penetration.

Crizotinib (ALK/ROS1 Inhibitor)

Core Scaffold: 2-Aminopyridine (Hinge Binder).

-

Synthetic Route: The synthesis involves a halogenated intermediate, often a 3-bromo- or 5-bromo- pyridine derivative, which undergoes cross-coupling (Suzuki or Negishi) to install the complex 3-alkoxy and 5-pyrazole substituents.[1]

-

Interaction: The 2-amino group forms a critical H-bond with the kinase hinge region (Glu1197/Met1199 in ALK).

Table 1: Comparative Properties of Halogenated Aminopyridines

| Substituent (C5) | Van der Waals Radius (Å) | Metabolic Stability | Primary Application | |

| Fluorine (-F) | 1.47 | Negligible | High | Metabolic blocking, pKa modulation |

| Chlorine (-Cl) | 1.75 | Moderate | Moderate | Ligand efficiency, Zopiclone precursor |

| Bromine (-Br) | 1.85 | Strong | Low (Reactive) | Synthetic intermediate (Coupling) |

| Iodine (-I) | 1.98 | Very Strong | Low | Halogen bonding probes, Crystallography |

References

-

Synthesis of 2-Amino-5-bromopyridine . Organic Syntheses, Coll.[1] Vol. 3, p. 185 (1955); Vol. 26, p. 16 (1946).

-

A Mild, Catalyst-Free Synthesis of 2-Aminopyridines . National Institutes of Health (NIH) / PMC, 2011.

-

Halogen Bonding in Medicinal Chemistry: From Observation to Design . Journal of Medicinal Chemistry, 2013.[1]

-

Structure Based Drug Design of Crizotinib (PF-02341066) . Journal of Medicinal Chemistry, 2011.[1][5]

-

New Halogen-Containing Drugs Approved by FDA in 2021 . Molecules, 2022.[1][6][7][8][9]

Sources

- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 2. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. medkoo.com [medkoo.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 3-amino-5-chloropyridine-2-carbaldehyde

Abstract: Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules vital to the pharmaceutical and agrochemical industries.[1] This guide provides a detailed technical overview and actionable protocols for the reductive amination of 3-amino-5-chloropyridine-2-carbaldehyde, a versatile heterocyclic building block. The unique electronic nature of this substrate, featuring both an electron-donating amino group and electron-withdrawing chloro and pyridine moieties, presents specific opportunities and challenges.[2] We will explore the underlying chemical principles, compare the utility of premier reducing agents, and provide robust, step-by-step protocols tailored for researchers, scientists, and drug development professionals.

The Scientific Basis: Mechanism and Reagent Selection

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically proceeding in a one-pot fashion.[3][4] The reaction involves two key sequential steps: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[5][6]

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. Following dehydration, an imine (from a primary amine) or an iminium ion (from a secondary amine under acidic conditions) is formed.[7] A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces this C=N double bond without significantly reducing the starting aldehyde.[8][9]

Caption: General experimental workflow for one-pot reductive amination.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the preferred method due to its safety and efficiency. [10][11] Materials:

-

3-amino-5-chloropyridine-2-carbaldehyde (1.0 equiv)

-

Amine (primary or secondary, 1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) [11]* Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, for weakly basic amines or ketones, 1.0-2.0 equiv) [11]* Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-5-chloropyridine-2-carbaldehyde (1.0 equiv) and the chosen amine (1.1 equiv).

-

Add anhydrous DCE to create a solution with a concentration of approximately 0.1-0.2 M.

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and imine intermediates. For less reactive or weakly basic amines, the addition of acetic acid (1.0 equiv) at this stage can be beneficial. [11]4. Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

-

Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted amine.

Protocol B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is highly effective but requires stringent safety measures due to the high toxicity of the reagent. [12][13] Materials:

-

3-amino-5-chloropyridine-2-carbaldehyde (1.0 equiv)

-

Amine (primary or secondary, 1.1 equiv)

-

Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv)

-

Anhydrous methanol (MeOH)

-

Acetic acid (to adjust pH)

-

Aqueous sodium hydroxide (NaOH, 1M)

-

Brine and anhydrous drying agent as in Protocol A

Procedure:

-

WORK IN A CERTIFIED FUME HOOD. Handle sodium cyanoborohydride with extreme care, avoiding inhalation of dust or contact with skin. [13][14][15]2. In a round-bottom flask, dissolve 3-amino-5-chloropyridine-2-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous methanol.

-

Stir the solution at room temperature. Carefully adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. This pH range is critical for selective iminium ion reduction. [9][12]4. In a separate vial, dissolve sodium cyanoborohydride (1.2 equiv) in a small amount of methanol. Add this solution dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, carefully adjust the pH to >8 with 1M NaOH to decompose any remaining NaBH₃CN.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Waste Disposal: All waste containing cyanide must be treated with bleach (sodium hypochlorite) before disposal according to institutional safety guidelines.

Data Summary and Troubleshooting

The choice of reaction conditions can be tailored based on the nucleophilicity of the amine partner. The following table provides general guidelines.

| Amine Type | Recommended Equiv. of Amine | Reducing Agent | Solvent | Additive | Typical Reaction Time |

| Primary Aliphatic | 1.1 | STAB | DCE / THF | None | 2 - 6 hours |

| Secondary Aliphatic | 1.1 | STAB | DCE / THF | None | 4 - 12 hours |

| Aromatic (Anilines) | 1.2 | STAB | DCE | Acetic Acid (1-2 equiv) | 12 - 24 hours |

| General Purpose | 1.1 | NaBH₃CN | MeOH | pH adjustment to 6-7 | 2 - 12 hours |

Troubleshooting Guide:

-

Low Conversion/Stalled Reaction:

-

The amine may be weakly nucleophilic (e.g., anilines with electron-withdrawing groups). Add 1-2 equivalents of acetic acid to catalyze imine formation when using STAB. [11] * Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.

-

-

Formation of Alcohol Side-Product:

-

This indicates that the reduction of the aldehyde is competing with the reduction of the imine. This can happen if the imine formation is slow. Consider adding the reducing agent after allowing the aldehyde and amine to stir together for a longer period (e.g., 1-2 hours).

-

STAB is generally superior to other borohydrides in minimizing this side reaction. [12][11]* Overalkylation (with primary amines):

-

The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. To minimize this, use a slight excess of the primary amine or ensure the reaction does not run for an unnecessarily long time after the starting material is consumed.

-

References

- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- ChemicalBook. (2024).

- Wikipedia. (2024).

- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

- Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism.

- Myers, J. W. (n.d.).

- Master Organic Chemistry. (2017).

- G-Biosciences. (2017).

- University of California. (n.d.). Sodium Cyanoborohydride SOP.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium cyanoborohydride solution.

- Chemistry Steps. (2024).

- Organic Chemistry Tutor. (n.d.).

- University of Georgia. (n.d.). SodiumCyanoborohydride-25895-60-7.docx.

- Carl Roth. (2024).

- G-Biosciences. (n.d.). Sodium Cyanoborohydride.

- Borch, R. F. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses, 52, 124.

- Biotage. (n.d.). MP-Cyanoborohydride.

- Chempanda. (n.d.).

- Sigma-Aldrich. (n.d.).

- BenchChem. (n.d.). 3-Amino-5-chloropyridine.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.

- Organic Chemistry Portal. (n.d.).

- De Gruyter. (2025). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.

- PubMed. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).

- AIR Unimi. (n.d.).

- ChemicalBook. (2024).

Sources

- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. air.unimi.it [air.unimi.it]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. chemistry.osu.edu [chemistry.osu.edu]

- 14. aksci.com [aksci.com]

- 15. research.uga.edu [research.uga.edu]

Application Notes and Protocols: (3-Amino-5-chloropyridin-2-yl)methanol as a Versatile Intermediate for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aminopyridine Scaffold

The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and target-rich family of enzymes. A recurring and highly successful structural motif in the design of potent and selective kinase inhibitors is the 2-aminopyridine core. This scaffold is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for anchoring the inhibitor. The strategic placement of substituents on this privileged core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

(3-Amino-5-chloropyridin-2-yl)methanol emerges as a particularly valuable building block in this context. It presents a trifecta of strategically positioned functional groups:

-

The 3-Amino Group: While not directly engaging the hinge like a 2-amino group, its position influences the electronic properties of the ring and serves as a crucial vector for building out the inhibitor structure towards other regions of the ATP pocket or the solvent-exposed surface.

-

The 5-Chloro Group: This electron-withdrawing group modulates the pKa of the pyridine nitrogen and the amino group, influencing binding affinity. It also provides a potential site for further functionalization via cross-coupling reactions, although it is often retained in the final structure to occupy hydrophobic pockets.

-

The 2-Hydroxymethyl Group: This is a key handle for synthetic elaboration. It can be readily transformed into an ether, ester, or other functional groups, allowing for the introduction of side chains that can target specific sub-pockets within the kinase domain, thereby enhancing selectivity and potency.

This document provides a comprehensive guide to the synthesis and application of this compound as a key intermediate, offering detailed protocols for its preparation and subsequent elaboration into kinase inhibitor scaffolds.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below.

| Property | Value |

| CAS Number | 1638767-59-5 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | ≥97% |

| Storage | Store at 2-8°C, protected from light and moisture. |

Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Intermediate: this compound

The synthesis of this compound can be achieved via the reduction of the corresponding nitrile, 3-amino-5-chloropicolinonitrile. This method provides a direct and efficient route to the desired alcohol.

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent WO 2015/056192 A1.

Materials:

-

3-Amino-5-chloropicolinonitrile

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene)

-

Toluene, anhydrous

-

Methanol

-

Potassium sodium tartrate tetrahydrate (Rochelle's salt)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup.

Procedure:

-

To a stirred solution of 3-amino-5-chloropicolinonitrile (1.0 eq) in anhydrous toluene (approx. 0.2 M) under a nitrogen atmosphere at 0°C (ice bath), add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of methanol (approx. 1 mL per gram of starting material) at 0°C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir the resulting mixture vigorously for 1-2 hours until two clear layers are formed.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (HPLC) | >97% |

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The functional handles on this compound make it an ideal starting point for building a diverse library of kinase inhibitors. The primary alcohol can be elaborated to explore interactions in one region of the kinase active site, while the amino group can be functionalized to interact with another. Below is a representative, two-step workflow to demonstrate this utility.

Caption: A representative two-step workflow for kinase inhibitor synthesis.

Protocol 2: Representative Synthesis of a Kinase Inhibitor Scaffold

Step 1: Williamson Ether Synthesis

This step introduces a side chain (R¹) onto the hydroxymethyl group, which can be designed to probe specific pockets of the target kinase.

Materials:

-

This compound

-

Alkyl or benzyl halide (R¹-Br)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate, brine, anhydrous Na₂SO₄

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add the alkyl or benzyl halide (R¹-Br, 1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the ether intermediate.

Step 2: Buchwald-Hartwig Amination

This step couples the aminopyridine core to an aryl or heteroaryl group, a common strategy to complete the kinase inhibitor pharmacophore.

Materials:

-

Ether intermediate from Step 1

-

Aryl or heteroaryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

Procedure:

-

To a reaction vial, add the ether intermediate (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the vial with nitrogen three times.

-

Add anhydrous dioxane via syringe.

-

Seal the vial and heat the reaction mixture to 100°C for 12-18 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to yield the final kinase inhibitor scaffold.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Ether Synthesis | NaH, R¹-Br | DMF | 0°C to RT | 60-80% |

| 2 | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Dioxane | 100°C | 50-75% |

Potential Kinase Targets and Biological Evaluation

The 3-aminopyridine scaffold is a component of inhibitors targeting a wide range of kinases. Depending on the nature of the R¹ and Aryl groups introduced in the representative synthesis, inhibitors derived from this compound could potentially target kinases such as:

-

Anaplastic Lymphoma Kinase (ALK): A key driver in certain non-small cell lung cancers.[1]

-

Checkpoint Kinase 1 (CHK1): A critical regulator of the DNA damage response, making it an attractive target in combination with chemotherapy.[2]

-

Janus Kinases (JAKs): Involved in cytokine signaling pathways implicated in inflammatory diseases and myeloproliferative neoplasms.

Once synthesized, novel compounds would be subjected to a cascade of biological assays to determine their potency and selectivity.

Example of Biological Data Presentation:

| Compound ID | R¹ Group | Aryl Group | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |

| INH-001 | Benzyl | 4-methoxyphenyl | 15 | >1000 |

| INH-002 | Isopropyl | 3-fluorophenyl | 25 | >1000 |

| INH-003 | Cyclopropylmethyl | Pyridin-4-yl | 8 | 500 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound represents a high-value, strategically functionalized intermediate for the synthesis of novel kinase inhibitors. Its pre-installed amino, chloro, and hydroxymethyl groups offer multiple avenues for synthetic diversification, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this document provide a robust foundation for the preparation of this intermediate and its subsequent conversion into diverse molecular scaffolds. By leveraging this versatile building block, researchers in medicinal chemistry and drug discovery can accelerate the development of the next generation of targeted kinase inhibitors to address unmet medical needs.

References

-

Lainchbury, M. et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

- Pfizer, Inc. (2015).

-

Revolution Medicines, Inc. (2024). Ras inhibitors. US 11952352 B2. [Link]

-

Lainchbury, M. et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed. [Link]

-

Richardson, P.F. et al. (2021). From bench to market: The discovery and development of lorlatinib. ACS. [Link]

Sources

Nucleophilic aromatic substitution (SNAr) on 5-chloropyridine rings

High-Performance Protocols for the 5-Chloropyridine Scaffold

Part 1: Strategic Analysis & Mechanistic Grounding

The "Meta-Problem" in Pyridine Chemistry

For researchers transitioning from benzene to pyridine chemistry, the 5-position of the pyridine ring presents a counter-intuitive challenge. While pyridine is generally electron-deficient (making it a candidate for

The 3- and 5-positions (meta) remain relatively electron-neutral, behaving similarly to an unactivated chlorobenzene. Consequently, a standard 5-chloropyridine scaffold is practically inert to classical

The Mechanistic Barrier

In a successful

-

2- or 4-Substitution: The negative charge can delocalize onto the electronegative nitrogen atom, stabilizing the complex.[1]

-

5-Substitution: The negative charge resonates only onto carbon atoms (C2, C4, C6). Without an auxiliary Electron-Withdrawing Group (EWG), the ring cannot stabilize the intermediate effectively.

Strategic Solutions

To force

-

Substrate Engineering (The "Para-Relay"): Place a strong EWG (e.g.,

, -

Leaving Group Modification: Switch from 5-Chloro to 5-Fluoro . In

, the high electronegativity of fluorine inductively stabilizes the transition state, accelerating the reaction by orders of magnitude ( -

Forcing Conditions (The "Brute Force" Method): Use high-boiling dipolar aprotic solvents (DMSO, NMP) at temperatures

with potent nucleophiles (thiolates, alkoxides). Warning: This risks benzyne (pyridyne) formation.

Part 2: Experimental Protocols

Protocol A: on "Activated" 5-Chloropyridines (High Fidelity)

Target Reaction: Displacement of Chloride in 2-Nitro-5-chloropyridine with Morpholine. Rationale: The 2-nitro group activates the 5-position via resonance, allowing the reaction to proceed at moderate temperatures without metal catalysis.

Reagents & Equipment[2][3]

-

Substrate: 2-Nitro-5-chloropyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base:

(1.5 equiv) or DIPEA (for solubility) -

Solvent: Acetonitrile (MeCN) or DMF (if scale >10g)

-

Apparatus: Round-bottom flask with reflux condenser, nitrogen line.

Step-by-Step Methodology

-

Preparation: Charge the reaction vessel with 2-Nitro-5-chloropyridine (1.0 equiv) and anhydrous MeCN (

concentration). -

Base Addition: Add

(1.5 equiv). Ensure the base is finely milled to maximize surface area. -

Nucleophile Introduction: Add Morpholine (1.2 equiv) dropwise at room temperature.

-

Note: If the reaction is highly exothermic (scale dependent), cool to

during addition.

-

-

Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS every 60 minutes.

-

Endpoint: Disappearance of the starting chloride (

peaks).

-

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

). -

Concentrate the filtrate in vacuo.[3]

-

Purification: Recrystallize from EtOH/Water or perform flash chromatography (Hexane/EtOAc).

-

Protocol B: Forcing on Unactivated 5-Chloropyridines

Target Reaction: Reaction of 3,5-Dichloropyridine with Sodium Methoxide. Rationale: Lacking an auxiliary EWG, this reaction requires a stronger nucleophile (methoxide) and higher energy input.

Reagents

-

Substrate: 3,5-Dichloropyridine

-

Reagent: Sodium Methoxide (

), 25% wt in Methanol (3.0 equiv) -

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (anhydrous)

Methodology

-

Solvent Switch: Although

is supplied in MeOH, methanol boils at 65°C, which is too low for this activation barrier.-

Step: Mix substrate and

solution in the reaction vessel. -

Step: Gently distill off the Methanol while adding NMP. This exchanges the solvent to the higher-boiling NMP.

-

-

Reaction: Heat the NMP solution to 140–150°C for 12–24 hours.

-

Critical Control: Use a sealed tube or pressure vessel if complete MeOH removal is difficult, but open reflux is preferred to avoid over-pressurization.

-

-

Quench: Pour the hot reaction mixture onto crushed ice/water (10x volume). The product often precipitates as a solid.

-

Extraction: If no precipitate forms, extract with

(Diethyl Ether). Avoid DCM as it can extract NMP.

Part 3: Visualization & Data

Mechanism: Why Activation is Required

The following diagram illustrates the resonance stabilization provided by a Nitro group at the 2-position (Protocol A) versus the failure of the unactivated ring.

Caption: Mechanistic pathway showing how the 2-Nitro group enables

Workflow: Protocol A (Activated Substrate)

Caption: Operational workflow for the nucleophilic substitution of activated 5-chloropyridines.

Part 4: Troubleshooting & Expert Insights

Table 1: Reactivity Profile of Pyridine Halides

| Position | Relative Rate ( | Mechanism | Activation Requirement |

| 2-Chloro | High ( | Meisenheimer (N-stabilized) | None (Self-activating) |

| 4-Chloro | High ( | Meisenheimer (N-stabilized) | None (Self-activating) |

| 3-Chloro | Very Low ( | Inductive only | Requires strong EWG (o/p) |

| 5-Chloro | Very Low ( | Inductive only | Requires strong EWG (o/p) |

Critical Warning: The "Pyridyne" Trap

When using strong bases (e.g.,

-

Symptom: You obtain a mixture of 3-substituted and 4-substituted products (regioisomeric mixture).

-

Prevention: Avoid extremely strong bases. Use the "Activated Substrate" approach (Protocol A) whenever possible to ensure regioselectivity.

References

-

Mechanistic Insight: Nucleophilic aromatic substitution (SNAr) on 5-chloropyridine rings.[3] (2022).[4] Royal Society of Chemistry.

-

Protocol Validation: Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem.[2][3]

-

General Reactivity: Reactivity of the nitro group on a pyridine ring.[2][3] BenchChem.[2][3]

-

Advanced Mechanisms: Directed nucleophilic aromatic substitution reaction (dSNAr). Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

Troubleshooting & Optimization

Solubility issues of amino-chloropyridine alcohols in organic solvents

Technical Support Center: Amino-Chloropyridine Alcohols Topic: Solubility, Handling, and Purification Troubleshooting

Mission Statement

This guide addresses the physicochemical challenges associated with Amino-Chloropyridine Alcohols (e.g., 2-amino-3-chloro-5-hydroxypyridine, (4-amino-3-chloropyridin-5-yl)methanol). These scaffolds exhibit "brick dust" characteristics—high crystal lattice energy driven by strong intermolecular hydrogen bonding (

Module 1: The Diagnostic Framework

Why is my compound insoluble?

Before attempting to force dissolution, you must categorize the solubility barrier. These compounds possess conflicting functionalities:

-

The Pyridine Core: Aromatic, generally lipophilic but basic (

Nitrogen). -

The Chlorine Atom: Increases lipophilicity (

increase) and reduces water solubility. -

The Amino & Alcohol Groups: Strong H-bond donors/acceptors.

The "Brick Dust" Effect: The primary issue is not just lipophilicity, but Lattice Energy . The amino group (donor) and the pyridine nitrogen/alcohol oxygen (acceptors) form a tight crystalline network. To dissolve the compound, the solvent must break these intermolecular bonds.

Solubility Decision Matrix

Use this logic flow to select the correct solvent system based on your application.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 2: Troubleshooting Synthesis & Reaction Media

Issue: Reactant remains a suspension, leading to slow kinetics or heterogeneous side-reactions.

Strategy A: The Co-Solvent Approach

Pure non-polar solvents (DCM, Toluene) often fail because they cannot disrupt the H-bonding network. Pure polar protic solvents (MeOH) might quench reactive intermediates.

-

Solution: Use a "Solubility Enhancer" spike.

-

Protocol:

-

Suspend 1.0 eq of amino-chloropyridine in the primary solvent (e.g., DCM).

-

Add Methanol (MeOH) or Isopropanol (IPA) dropwise until the solution clears (typically 5-10% v/v).

-

Note: If using moisture-sensitive reagents (e.g., acid chlorides), replace MeOH with DMF or NMP .

-

Strategy B: Phase Transfer Catalysis (PTC)

If the reaction requires a biphasic system (e.g., aqueous base + organic solvent), the amino-chloropyridine often stays in the solid phase at the interface.

-

Solution: Use Tetrabutylammonium bromide (TBAB) or 18-Crown-6.

-

Mechanism: The catalyst pulls the deprotonated alcohol/amine species into the organic layer, bypassing the solubility limit.

Solvent Compatibility Table

| Solvent System | Solubility Rating | Application Notes |